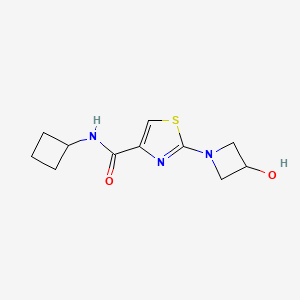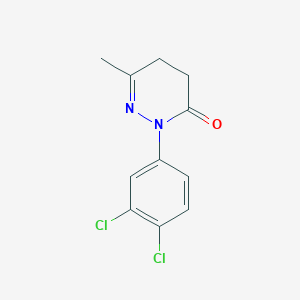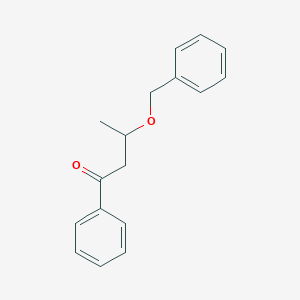
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the azetidine and cyclobutyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the carboxamide group would produce an amine derivative .
Aplicaciones Científicas De Investigación
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl and azetidine groups differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .
Propiedades
Fórmula molecular |
C11H15N3O2S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
N-cyclobutyl-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2S/c15-8-4-14(5-8)11-13-9(6-17-11)10(16)12-7-2-1-3-7/h6-8,15H,1-5H2,(H,12,16) |
Clave InChI |
DNEKCFRFKILRKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC(=O)C2=CSC(=N2)N3CC(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11861132.png)

![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)
![3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine](/img/structure/B11861145.png)








![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)

